molecular formula C15H14BrNO3 B2745410 6-Bromonaphthalen-2-yl morpholine-4-carboxylate CAS No. 431980-82-4

6-Bromonaphthalen-2-yl morpholine-4-carboxylate

Cat. No. B2745410
CAS RN: 431980-82-4
M. Wt: 336.185
InChI Key: UDZBJPWFFFXACT-UHFFFAOYSA-N
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Description

6-Bromonaphthalen-2-yl morpholine-4-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. This compound is a derivative of naphthalene and morpholine, and its unique chemical structure makes it an attractive candidate for a wide range of studies.

Scientific Research Applications

Synthesis of Novel Compounds

6-Bromonaphthalen-2-yl morpholine-4-carboxylate serves as a key intermediate in the synthesis of various novel compounds with potential biological activities. For example, it was utilized in the preparation of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, showcasing interesting anticancer activities against A549 and HT29 cell lines, as well as on lymphocytes (Nowak et al., 2014). This highlights the compound's utility in the development of novel anticancer agents.

Photodynamic Therapy Agents

Another significant application is in the development of phthalocyanine derivatives for photodynamic therapy (PDT). Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups synthesized for PDT showed promising results against cancer cell lines, including prostate and human malignant melanoma cells. These derivatives exhibit moderate to high quantum yields of singlet oxygen production, essential for effective PDT (Kucińska et al., 2015).

Chemical Reactivity Studies

The reactivity and mechanism of aminolysis reactions involving similar compounds have been explored, shedding light on the effects of substituent modification on reaction rates and mechanisms. Such studies are crucial for understanding the chemical behavior of these compounds under various conditions, which is essential for their application in synthetic chemistry (Um & Min, 2008).

Antimicrobial and Hypoglycemic Activities

Research into adamantane-isothiourea hybrid derivatives incorporating morpholine groups has uncovered compounds with significant antimicrobial activity against pathogenic bacteria and fungi. Additionally, some of these compounds displayed potent hypoglycemic activity in diabetic rats, suggesting potential applications in treating diabetes and infections (Al-Wahaibi et al., 2017).

Development of Catalytic Agents

Compounds derived from 6-Bromonaphthalen-2-yl morpholine-4-carboxylate have been investigated for their catalytic properties, such as in the synthesis of [2,6-Bis(2-oxazolinyl)phenyl]palladium complexes, which are valuable in various catalytic processes. This illustrates the compound's role in advancing materials science and catalysis research (Kimura & Uozumi, 2008).

properties

IUPAC Name

(6-bromonaphthalen-2-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-13-3-1-12-10-14(4-2-11(12)9-13)20-15(18)17-5-7-19-8-6-17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZBJPWFFFXACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromonaphthalen-2-yl morpholine-4-carboxylate

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